molecular formula C24H23NO2 B2597771 (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide CAS No. 478064-26-5

(E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide

Cat. No. B2597771
CAS RN: 478064-26-5
M. Wt: 357.453
InChI Key: YKBBZNAFVWKFBI-RELWKKBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide” is a complex organic compound. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent. It also has a phenethyl group (C6H5CH2CH2-) and a phenyl group (C6H5-). The “E” in the name indicates that it has a trans configuration, meaning the highest priority groups are on opposite sides of the double bond .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a methoxy group, and an amide group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The phenyl rings might undergo electrophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, given the presence of the aromatic rings. Its solubility would depend on the specific arrangement of the polar (amide and methoxy) and nonpolar (phenyl) groups .

Scientific Research Applications

Protecting Group in Peptide Synthesis

The methoxyphenyl group of the compound can act as a protecting group in peptide synthesis. It can protect amine groups from unwanted reactions during the synthesis process, which is crucial for the production of peptides with correct sequences and structures. The stability of the urea linkage under various conditions is an additional advantage for its use as a protecting group .

Catalysis

The compound could be used in catalysis, particularly in reactions involving carbonyl groups. Its structure may allow it to act as a ligand, facilitating various catalytic reactions such as allylic substitutions, suzuki coupling reactions, and hydrogenation processes. This application could be significant in industrial chemistry for the efficient production of fine chemicals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could be interesting to investigate its biological activity, given the presence of structural features that are common in biologically active compounds .

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-27-23-15-9-8-14-21(23)18-22(20-12-6-3-7-13-20)24(26)25-17-16-19-10-4-2-5-11-19/h2-15,18H,16-17H2,1H3,(H,25,26)/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBBZNAFVWKFBI-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide

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